Heliconol B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H30O6 |
|---|---|
Molecular Weight |
318.41 g/mol |
IUPAC Name |
(2R,3R,3aS,4S,6aR)-2-(9-hydroxynonyl)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3,3a,4,6a-tetrol |
InChI |
InChI=1S/C16H30O6/c17-11-7-5-3-1-2-4-6-8-12-14(19)16(21)13(18)9-10-15(16,20)22-12/h12-14,17-21H,1-11H2/t12-,13+,14-,15-,16+/m1/s1 |
InChI Key |
LVLDNXOZWQAHPN-JKJDWNRSSA-N |
Isomeric SMILES |
C1C[C@@]2([C@]([C@H]1O)([C@@H]([C@H](O2)CCCCCCCCCO)O)O)O |
Canonical SMILES |
C1CC2(C(C1O)(C(C(O2)CCCCCCCCCO)O)O)O |
Synonyms |
heliconol B |
Origin of Product |
United States |
Ii. Isolation and Advanced Structural Elucidation of Heliconol B
Natural Source and Biosynthetic Origin
Isolation from Freshwater Aquatic Fungi (e.g., Helicodendron giganteum)
Heliconol B is a secondary metabolite produced by the freshwater aquatic fungus Helicodendron giganteum. acs.orgnih.govresearchgate.net This fungus, found on submerged woody debris, represents a rich source of novel bioactive compounds. researchgate.netnih.govresearchgate.net The production of this compound, alongside its analogs Heliconol A and C, is a result of the fungus's biosynthetic pathways. acs.orgnih.gov Freshwater fungi, in general, are recognized for their chemical diversity and potential to produce unique molecular architectures. nih.govmycosphere.org
Methodologies for Extraction and Chromatographic Purification
The isolation of this compound from cultures of Helicodendron giganteum involves a systematic extraction and purification process. mycosphere.org Initially, the fungal culture is extracted with an organic solvent to obtain a crude extract containing a mixture of metabolites. researchgate.netscielo.br This crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds.
A common approach involves partitioning the crude extract between different immiscible solvents to achieve a preliminary separation based on polarity. scielo.brbibliotekanauki.pl Subsequently, column chromatography is employed for further purification. researchgate.netbibliotekanauki.pl This may involve various stationary phases, such as silica (B1680970) gel or Sephadex, and a gradient of solvents to elute the compounds based on their affinity for the stationary phase. bibliotekanauki.plchromatographytoday.com High-performance liquid chromatography (HPLC) is often used in the final stages to achieve high-purity isolation of this compound. researchgate.netnih.gov
Comprehensive Spectroscopic Characterization
The definitive structure of this compound was established through the combined use of several powerful spectroscopic and analytical methods. acs.orgnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment
One-dimensional (1D) and two-dimensional (2D) high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in determining the complex structure of this compound. acs.orgrsc.org
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environments, and their connectivity. Key signals in the ¹H NMR spectrum of this compound include two distinct resonances at δ 4.30 (a triplet, exchangeable proton) and δ 3.37 (a doublet of triplets), which are coupled to each other. acs.org These signals were notably absent in the spectrum of the closely related Heliconol A. acs.org
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. For this compound, the presence of an oxymethylene resonance at δ 60.7 in the ¹³C NMR and DEPT spectra was a key indicator of a structural difference compared to Heliconol A. acs.org
2D NMR Techniques: Various 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure. acs.orgrsc.org These techniques were instrumental in piecing together the furanocyclopentane core and the side chain of this compound. acs.org
Table 1: Key ¹H and ¹³C NMR Data for this compound
| Position | δH (multiplicity, J in Hz) | δC |
|---|---|---|
| Oxymethylene Protons | 3.37 (dt) | - |
| Exchangeable Proton | 4.30 (t) | - |
| Oxymethylene Carbon | - | 60.7 |
Data sourced from Mudur et al., 2006. acs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-resolution mass spectrometry (HRMS) was employed to accurately determine the molecular formula of this compound. acs.orgnih.gov This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the unambiguous determination of the elemental composition. biorxiv.orgnih.gov The HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) data for this compound established its molecular formula as C₁₆H₃₀O₆. acs.org This information was crucial for confirming the structural assignments made by NMR.
Advanced X-ray Crystallographic Analysis of Heliconol A and its Applicability to this compound
While a direct X-ray crystallographic analysis of this compound has not been reported, the absolute configuration of the closely related Heliconol A was determined by single-crystal X-ray diffraction analysis of its dibromobenzoate derivative. acs.orgnih.govwikipedia.org X-ray crystallography provides a definitive three-dimensional structure of a molecule in its crystalline state. wikipedia.orglibretexts.orgrsc.org Given the high degree of structural similarity between Heliconol A and this compound, as determined by their nearly identical NMR spectra (with the exceptions noted above), the absolute stereochemistry established for Heliconol A is inferred to be the same for this compound. acs.org This comparative approach is a common and valid strategy in the structural elucidation of natural products.
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Optical Rotation)
The determination of a molecule's absolute configuration is a critical step in structural elucidation, particularly for chiral natural products. Chiroptical spectroscopy, which measures the differential interaction of a substance with left- and right-circularly polarized light, provides essential information for this purpose. mdpi.commdpi.com The primary techniques in this category are Electronic Circular Dichroism (ECD) and Optical Rotation (OR). mdpi.comresearchgate.net
Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, which is plotted as a function of wavelength. univr.itencyclopedia.pub The resulting spectrum, with its characteristic positive and negative peaks known as Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms. mdpi.comnih.gov For complex molecules like this compound, the experimental ECD spectrum would be compared with theoretical spectra generated through quantum chemical calculations for all possible stereoisomers. mdpi.comresearchgate.net A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.
Optical Rotation (OR) , measured with a polarimeter, is the rotation of the plane of linearly polarized light by a chiral substance. rp-photonics.comdigicollections.netsaskoer.ca The specific rotation, [α], is a characteristic physical property of a chiral compound. wikipedia.org It is defined as the observed angle of rotation at a specific temperature and wavelength (commonly the sodium D-line at 589.3 nm) for a given path length and concentration. digicollections.netwikipedia.org A positive (+) value indicates dextrorotation (clockwise), while a negative (-) value signifies levorotation (counter-clockwise). digicollections.net While the absolute configuration of the core heliconol structure was ultimately determined by single-crystal X-ray crystallographic analysis of a dibromobenzoate derivative of the closely related Heliconol A, the optical rotation of this compound would serve as a crucial identifying characteristic and would be expected to correlate with that of Heliconol A, given their structural similarity. nih.govresearchgate.net
| Technique | Principle | Application to this compound |
| Electronic Circular Dichroism (ECD) | Differential absorption of left- and right-circularly polarized light. encyclopedia.pub | Comparison of experimental spectrum with quantum-chemically calculated spectra of possible isomers to determine the absolute stereochemistry. mdpi.com |
| Optical Rotation (OR) | Rotation of the plane of polarized light by a chiral sample. rp-photonics.comsaskoer.ca | Measurement of the specific rotation ([α]) as a fundamental physical property to confirm its chiral nature and for comparison with related compounds. wikipedia.org |
Elucidation of the Reduced Furanocyclopentane Core Structure
The novel structure of this compound, featuring a reduced furanocyclopentane unit, was determined primarily through extensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) data and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.govresearchgate.netacs.org The molecular formula of this compound was established as C₁₆H₃₀O₆. acs.org The absence of any sp² hybridized carbons in the ¹³C NMR spectrum, combined with the degrees of unsaturation implied by the molecular formula, indicated a bicyclic structure for the core of the molecule. acs.org
The structural elucidation was greatly aided by direct comparison with the co-isolated analogue, Heliconol A. The ¹H and ¹³C NMR spectra of this compound were nearly identical to those of Heliconol A, pointing to the same core bicyclic hemiketal structure. acs.org However, key differences in the NMR data revealed the structural distinction. Specifically, the terminal methyl triplet present in the spectrum of Heliconol A was absent in that of this compound. Instead, new resonances appeared at δ 4.30 (a 1H triplet) and δ 3.37 (a 2H doublet of triplets), which were attributed to a primary alcohol functionality. acs.org This assignment was confirmed by the presence of an oxymethylene signal at δ 60.7 in the ¹³C NMR and DEPT spectra of this compound, replacing a methyl signal found in Heliconol A. acs.org These data conclusively showed that the terminal methyl group of the polymethylene chain in Heliconol A is replaced by a hydroxymethylene group in this compound. acs.org
| ¹H NMR Data Comparison | ||
| Compound | Key Signal(s) Absent | Key Signal(s) Present |
| Heliconol A | - | Terminal methyl triplet |
| This compound | Terminal methyl triplet | δ 4.30 (1H, t, OH), δ 3.37 (2H, dt, -CH₂OH) |
| Data sourced from Mudur et al., 2006. acs.org |
| ¹³C NMR Data Comparison | ||
| Compound | Key Signal Absent | Key Signal Present |
| Heliconol A | Oxymethylene signal (δ ~60.7) | Terminal methyl signal |
| This compound | Terminal methyl signal | Oxymethylene signal (δ 60.7) |
| Data sourced from Mudur et al., 2006. acs.org |
Iii. Biosynthesis and Chemoenzymatic Investigations of Heliconol B
Proposed Biosynthetic Pathway: Polyketide Origin
The carbon skeleton of Heliconol B is of polyketide origin, a common class of natural products synthesized by fungi through the iterative condensation of small carboxylic acid units. acs.orgnih.gov The biosynthesis of polyketides is analogous to fatty acid synthesis but involves a much wider variety of starting units and degrees of reduction, leading to immense structural diversity. nih.gov Fungal polyketides are typically synthesized by large, multifunctional enzymes known as Type I polyketide synthases (PKSs). nih.gov
The proposed biosynthesis of this compound likely begins with a starter unit, typically acetyl-CoA, which is sequentially extended by several malonyl-CoA extender units. This chain-building process is catalyzed by a core PKS enzyme. Based on the structure of this compound, which features reduced and non-reduced portions, its formation is likely orchestrated by a partially-reducing or highly-reducing PKS (PR-PKS or HR-PKS). These enzymes contain a suite of catalytic domains that control the fate of each β-keto group formed after a condensation cycle.
Following the assembly of the linear polyketide chain, a series of post-PKS modifications, known as tailoring steps, are required to achieve the final structure of this compound. These modifications are catalyzed by discrete enzymes, often encoded by genes located adjacent to the PKS gene in a biosynthetic gene cluster (BGC). For this compound, these steps would critically include:
Cyclization: An intramolecular reaction, possibly an aldol (B89426) or Claisen condensation, to form the core ring systems.
Hydroxylation: Specific oxygenation events catalyzed by enzymes like cytochrome P450 monooxygenases to install hydroxyl groups at precise positions.
Reduction: Stereospecific reductions of keto groups to hydroxyl groups, carried out by ketoreductases (KRs).
Hemiketal Formation: A spontaneous or enzyme-catalyzed cyclization between a ketone and a hydroxyl group to form the defining hemiketal moiety.
This proposed pathway, involving a central PKS and a series of tailoring enzymes, is a hallmark of fungal natural product biosynthesis and is supported by extensive research on other complex polyketides. frontiersin.orgescholarship.org
Identification and Characterization of Biosynthetic Enzymes
While the specific biosynthetic gene cluster for this compound has not yet been reported in the scientific literature, the enzymatic machinery required for its synthesis can be predicted based on its polyketide structure. The biosynthesis would necessitate a coordinated interplay between a core polyketide synthase and various tailoring enzymes.
Table 1: Hypothetical Enzymes in this compound Biosynthesis
| Enzyme Class | Proposed Function | Key Catalytic Domains/Features |
|---|---|---|
| Type I Polyketide Synthase (PKS) | Assembles the linear polyketide backbone from acetyl-CoA and malonyl-CoA. | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), Ketoreductase (KR), Dehydratase (DH). The specific combination of reduction domains determines the structure. |
| Cytochrome P450 Monooxygenases | Catalyze regioselective and stereoselective hydroxylation reactions on the polyketide intermediate. | Heme-thiolate active site, requires a P450 reductase partner for electrons. |
| Short-chain Dehydrogenases/Reductases (SDRs) | Perform stereospecific reductions of ketone functionalities to secondary alcohols. | Utilize NADPH or NADH as a cofactor. |
| Thioesterase (TE) | Catalyzes the release of the mature polyketide chain from the PKS enzyme, often facilitating cyclization. | Located at the C-terminus of the PKS module. |
The central enzyme is the Polyketide Synthase (PKS) . Fungal PKSs are large proteins with multiple catalytic domains arranged in a specific order. escholarship.org For this compound, this would likely be a partially-reducing PKS (PR-PKS), which contains a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domain for chain elongation, along with a Ketoreductase (KR) and possibly a Dehydratase (DH) domain for selective reduction of specific keto groups during chain assembly. escholarship.org
Following assembly on the PKS, tailoring enzymes modify the polyketide backbone. Cytochrome P450 monooxygenases are prime candidates for introducing hydroxyl groups, a critical step for forming the hemiketal ring and other hydroxylations present in the final molecule. Additional ketoreductases or short-chain dehydrogenases/reductases (SDRs) , acting as discrete enzymes, would be required to establish the precise stereochemistry of the alcohol groups not formed by the PKS itself. Finally, a thioesterase (TE) domain, typically found at the end of the PKS module, would cleave the completed polyketide chain, a step that is often coupled with the primary cyclization event. nih.gov
Genetic Basis of this compound Production in Fungal Strains
The capability to produce this compound is genetically encoded within its source organism.
Table 2: Known Producer of this compound
| Fungal Species | Habitat | Reference |
|---|
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a Biosynthetic Gene Cluster (BGC) . nih.govnih.gov This co-localization facilitates the coordinated regulation and expression of all the necessary enzymes. Although the BGC for this compound has not been identified, genome mining of Helicodendron giganteum would likely reveal a cluster containing the PKS gene, genes for tailoring enzymes (e.g., P450s, reductases), a pathway-specific transcription factor for regulation, and possibly a transporter protein to export the compound. nih.govfrontiersin.org
Genomic studies on other freshwater fungi have revealed a wealth of "silent" or uncharacterized BGCs, suggesting that these organisms possess a vast, untapped potential for producing novel natural products. nih.govacs.org The identification of the this compound BGC would be a critical step toward understanding its regulation and would enable heterologous expression and pathway engineering efforts. globalplantcouncil.org
Chemoenzymatic Approaches to this compound and Analogues
While a full chemoenzymatic synthesis of this compound has not been described in the literature, this strategy represents a powerful and promising approach for accessing this complex molecule and its derivatives. Chemoenzymatic synthesis combines the efficiency and scalability of traditional chemical synthesis with the unparalleled selectivity of enzymatic catalysis.
A potential chemoenzymatic route to this compound could involve the chemical synthesis of a key polyketide intermediate, which would then be subjected to one or more enzymatic transformations to install specific functionalities with precise stereocontrol. For instance, a challenging stereocenter could be established using a recombinant ketoreductase enzyme, which can selectively reduce a prochiral ketone to a specific (R)- or (S)-alcohol, a transformation that is often difficult to achieve with purely chemical methods.
This approach offers several advantages:
Stereocontrol: Enzymes can provide exquisite control over stereochemistry, simplifying complex synthetic routes.
Milder Conditions: Enzymatic reactions are typically performed in aqueous solutions under mild pH and temperature, avoiding the need for harsh reagents and protecting groups.
Analogue Generation: By using a library of enzymes (e.g., different reductases or hydroxylases) or by feeding the enzymes chemically synthesized, non-natural precursors, a wide range of novel analogues can be generated for biological evaluation.
The elucidation of the this compound biosynthetic pathway and the characterization of its enzymes would provide the necessary biocatalytic tools to make such chemoenzymatic strategies a reality, accelerating both the total synthesis of the natural product and the exploration of its chemical space.
Iv. Total Synthesis and Advanced Synthetic Methodologies for Heliconol B
Strategic Retrosynthetic Design and Challenges
A logical retrosynthetic analysis of Heliconol B would commence by disconnecting the complex structure into simpler, more readily accessible starting materials. youtube.comyoutube.comyoutube.com The core tetrahydrocyclopenta[b]furanol framework is a primary target for disconnection. chemrxiv.org A key challenge in the synthesis of this compound lies in the stereocontrolled formation of its multiple contiguous stereocenters.
The retrosynthetic strategy would likely involve a late-stage formation of the hemiketal, which could arise from the cyclization of a keto-diol precursor. This precursor, in turn, could be assembled through the coupling of two main fragments: a cyclopentane (B165970) unit bearing the necessary functional groups and a side chain that would ultimately form part of the furan (B31954) ring and its appendage.
Key Retrosynthetic Disconnections:
Hemiketal Formation: Disconnection of the hemiketal C-O bond reveals a dihydroxy ketone intermediate.
Furan Ring Construction: The furan moiety could be disconnected via a Sonogashira coupling, a common strategy for building such heterocyclic systems. rsc.orgtandfonline.comresearchgate.net This would lead to a propargyl alcohol and an appropriate coupling partner.
Carbon-Carbon Bond Formation: The main carbon skeleton can be broken down into smaller, chiral building blocks, the synthesis of which would address the stereochemical complexity of the molecule from the outset.
Primary Synthetic Challenges:
Stereocontrol: The precise control over the relative and absolute stereochemistry of the multiple chiral centers is the most significant hurdle.
Construction of the Fused Ring System: The formation of the tetrahydrocyclopenta[b]furanol core with the correct ring junction stereochemistry requires highly diastereoselective cyclization strategies.
Functional Group Compatibility: The synthesis must be designed to accommodate the various functional groups present in the molecule, which may require the use of protecting groups.
Total Synthesis Approaches to the Heliconol Core Structure
Given the structural similarity, synthetic approaches developed for Heliconol A and other natural products containing the tetrahydrocyclopenta[b]furanol skeleton are highly relevant to the synthesis of this compound. researchgate.netnvc.ac.inacs.orgresearchgate.net These strategies are broadly categorized into diastereoselective and enantioselective methodologies.
Diastereoselective approaches aim to control the relative stereochemistry of the chiral centers. A notable strategy for the construction of the core tetrahydrocyclopenta[b]furanol structure involves a Brønsted base-catalyzed domino annulation reaction. chemrxiv.orgresearchgate.net This method allows for the rapid assembly of polysubstituted tetrahydrocyclopenta[b]furanols from α-oxo-β,γ-unsaturated ketones and malononitrile (B47326) with excellent diastereoselectivity. chemrxiv.orgresearchgate.net
Another diastereoselective method involves the tandem Achmatowicz oxidative cyclization of furanols, followed by an intramolecular Knoevenagel condensation to yield cyclopenta[b]pyran (B14749333) derivatives, which are structurally related to the heliconol core. The stereochemical outcome of such reactions is often influenced by the existing stereocenters within the molecule, a phenomenon known as substrate control.
Enantioselective synthesis is crucial for obtaining a single enantiomer of this compound, which is essential for studying its biological activity. The Corey-Itsuno-Shibata (CBS) reduction has been a cornerstone in the enantioselective synthesis of related compounds like Heliconol A. researchgate.netresearchgate.netwikipedia.orgresearchgate.net This method utilizes a chiral oxazaborolidine catalyst to achieve the highly enantioselective reduction of a prochiral ketone to a chiral alcohol, thereby establishing a key stereocenter early in the synthetic sequence. wikipedia.orgresearchgate.netinsuf.org
The synthesis of (−)-Heliconol A, for instance, employed a catalytic asymmetric CBS reduction as a pivotal step to install one of the critical chiral centers with high enantiomeric excess. researchgate.netresearchgate.net This highlights the power of catalyst-controlled enantioselective reactions in the total synthesis of the heliconol family of natural products.
Diastereoselective Synthesis Strategies
Key Transformations and Reaction Cascades Utilized
The successful synthesis of this compound would rely on a toolbox of modern and classic organic reactions. Based on the syntheses of its analogues and related structures, the following transformations are of key importance: researchgate.netresearchgate.net
Corey-Itsuno-Shibata (CBS) Reduction: As mentioned, this is a powerful tool for the enantioselective reduction of ketones to secondary alcohols, crucial for setting the absolute stereochemistry of one of the hydroxyl groups in the molecule. researchgate.netresearchgate.netwikipedia.orgresearchgate.net
Induced Osmylation: The diastereoselective dihydroxylation of an olefin, often guided by a nearby chiral center (substrate-induced osmylation), is a critical step for introducing two adjacent hydroxyl groups with the correct relative stereochemistry. In the synthesis of (−)-Heliconol A, the sequence of osmylation was found to be critical in determining the final diastereomer obtained. researchgate.netresearchgate.net
Sonogashira Coupling: This palladium-copper catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is a highly effective strategy for constructing the furan ring system present in the heliconols. rsc.orgtandfonline.comresearchgate.net
Stereoselective Reductions: Besides the CBS reduction, other stereoselective reductions of ketones and other functional groups are essential to establish the numerous stereocenters in the molecule.
The following table summarizes these key reactions and their roles in the synthesis of heliconol-type structures.
| Reaction | Reagents/Catalyst | Purpose in Synthesis |
| CBS Reduction | Chiral Oxazaborolidine, Borane | Enantioselective reduction of a ketone to a chiral alcohol. |
| Induced Osmylation | Osmium Tetroxide, NMO | Diastereoselective dihydroxylation of an alkene. |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Formation of the furan ring precursor via C-C bond formation. |
| Stereoselective Reductions | Various reducing agents | Control of stereochemistry at various centers. |
Development of Efficient and Scalable Synthetic Routes
While the primary goal of total synthesis is often to validate a proposed structure and develop new synthetic methods, the ultimate aim for biologically active compounds like this compound is to create an efficient and scalable route to enable further biological studies. chemrxiv.orgresearchgate.net A scalable synthesis prioritizes cost-effective starting materials, high-yielding reactions, and processes that are amenable to large-scale production. chemrxiv.orgresearchgate.net
Key considerations for developing a scalable route for this compound include:
Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is generally more efficient for complex molecules than a linear synthesis.
Atom Economy: Reactions with high atom economy, where most of the atoms of the reactants are incorporated into the final product, are preferred. Domino reactions are a prime example of this. chemrxiv.orgresearchgate.net
Catalytic Methods: The use of catalytic instead of stoichiometric reagents reduces waste and cost. The catalytic CBS reduction and Sonogashira coupling are excellent examples of this principle. wikipedia.orgresearchgate.net
Robust and Reproducible Reactions: The chosen reactions should be reliable and give consistent yields and selectivity when performed on a larger scale.
A domino annulation reaction to form the tetrahydrocyclopenta[b]furanol core is an example of a potentially scalable method due to its operational simplicity and high efficiency. chemrxiv.orgresearchgate.net Further research would be required to adapt and optimize these strategies for the large-scale production of this compound.
V. Chemical Modifications and Derivatization Strategies
Design and Synthesis of Heliconol B Analogues
The design of this compound analogues is conceptually centered on modifying its key structural components: the hemiketal core, the multiple hydroxyl groups, and the terminal primary alcohol of the side chain. Potential analogues could explore the impact of side-chain length, the nature of the terminal functional group, and the stereochemistry of the chiral centers.
However, a review of current scientific literature indicates that while total syntheses for the related Heliconol A have been developed, specific synthetic pathways dedicated to this compound or its analogues have not been reported. The synthesis of this compound remains an open challenge for synthetic chemists. Strategies would likely need to address the stereocontrolled construction of the furanocyclopentane core and the installation of the C8 hydroxyalkyl side chain.
Regioselective and Stereoselective Functional Group Interconversions
The this compound scaffold is rich in functional groups, primarily hydroxyls, making it a candidate for various functional group interconversions. The molecule possesses several secondary hydroxyl groups and a terminal primary hydroxyl group, in addition to the sensitive hemiketal functionality.
Key potential transformations include:
Selective Protection: Differentiating between the primary and multiple secondary hydroxyl groups would be the first critical step in any regioselective derivatization. Reagents like silyl (B83357) ethers (e.g., TBDMSCl) could selectively protect the primary alcohol over the secondary ones due to steric accessibility.
Oxidation: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid could provide a handle for further modifications, such as amidation or esterification, to introduce new functionalities. Similarly, oxidation of the secondary alcohols to ketones would offer other avenues for derivatization.
Esterification/Etherification: The hydroxyl groups are amenable to esterification or etherification to probe structure-activity relationships. For instance, creating a library of ester analogues with varying acyl chains could modulate the compound's lipophilicity.
Despite this potential, there are no specific studies published in the peer-reviewed literature that detail successful regioselective or stereoselective functional group interconversions performed on the this compound molecule. The development of such selective methods is essential for future synthetic and medicinal chemistry efforts.
Scaffold Derivatization for Enhanced Biological Activity
The heliconol class of compounds, including Heliconol A, has reported antifungal and antibacterial properties. nih.govacs.orgresearchgate.net Derivatization of the this compound scaffold represents a rational approach to potentially enhance this bioactivity or to develop new therapeutic applications.
Strategies for scaffold derivatization would focus on modifying the molecule to improve target engagement, cell permeability, or metabolic stability. Based on the structure of this compound, key points for derivatization can be identified.
Table 1: Potential Derivatization Sites on this compound for Biological Activity Enhancement
| Modification Site | Potential Modification | Rationale |
|---|---|---|
| Terminal Primary -OH | Oxidation to -CHO or -COOH followed by amidation/esterification | Introduce diverse functional groups to probe interaction with biological targets. |
| Side Chain | Chain length modification; introduction of unsaturation | Alter lipophilicity and conformational flexibility. |
| Secondary -OH Groups | Acylation, etherification, or oxidation | Modulate polarity and hydrogen bonding capacity. |
| Hemiketal Moiety | Reduction to diol or modification via glycosylation | Investigate the importance of the hemiketal for bioactivity. |
While these strategies are plausible from a chemical standpoint, research specifically documenting the synthesis and biological testing of this compound derivatives to enhance its innate activity is not currently available in the public domain. The structure-activity relationships (SAR) for the heliconol scaffold remain largely undefined, particularly concerning the specific contributions of the functionalities present in this compound.
Computational Chemistry Approaches in Analogue Design
Computational chemistry is a powerful tool in modern drug discovery, enabling the rational design of analogues and the prediction of their properties. In the context of this compound, computational methods could be employed to:
Pharmacophore Modeling: Based on the known active heliconols, a pharmacophore model could be generated to identify the key chemical features required for antimicrobial activity.
Docking Studies: If a biological target were identified, molecular docking could be used to predict the binding modes of this compound and its hypothetical analogues, guiding the design of derivatives with improved binding affinity.
ADMET Prediction: In silico tools could predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, helping to prioritize which compounds to synthesize.
A thorough search of scientific databases reveals a lack of published research applying computational chemistry techniques specifically to the design and analysis of this compound analogues. Such studies would be a valuable precursor to any synthetic effort, allowing for a more focused and efficient exploration of the chemical space around the this compound scaffold.
Compound Name Table
| Compound Name |
|---|
| Heliconol A |
| This compound |
Vi. Biological Activities and Molecular Mechanisms of Action of Heliconol B
Antimicrobial Activity Spectrum
The heliconols, including Heliconol B, were identified as part of a search for novel antimicrobial agents from freshwater fungi. researchgate.netacs.org Research has demonstrated that these compounds possess a notable spectrum of antimicrobial activity. researchgate.net Specifically, in vitro assays have confirmed their efficacy against various fungal and bacterial strains. acs.org
In vitro studies have demonstrated the antifungal properties of the heliconol class. Heliconol A, a closely related compound isolated from the same fungal source as this compound, was tested for its antifungal activity using disk diffusion assays. acs.org The assays measured the zone of inhibition to determine the compound's efficacy against pathogenic fungi.
Detailed findings from these assays on Heliconol A are presented below, indicating its potential to inhibit fungal growth.
Table 1: In Vitro Antifungal Activity of Heliconol A This table is interactive. You can sort and filter the data.
| Test Organism | Assay Type | Concentration per Disk | Result (Zone of Inhibition) | Reference |
|---|---|---|---|---|
| Candida albicans | Disk Diffusion | 100 µg | 11 mm | acs.org |
The antibacterial potential of the heliconols has also been evaluated through in vitro testing. Similar to the antifungal assays, Heliconol A was used as a representative compound for the class in disk diffusion assays against Gram-positive bacteria. acs.org These tests revealed inhibitory activity, highlighting the compound's broad antimicrobial profile.
The results of the antibacterial screening for Heliconol A are detailed in the following table.
Table 2: In Vitro Antibacterial Activity of Heliconol A This table is interactive. You can sort and filter the data.
| Test Organism | Assay Type | Concentration per Disk | Result (Zone of Inhibition) | Reference |
|---|---|---|---|---|
| Bacillus subtilis | Disk Diffusion | 100 µg | 12 mm | acs.org |
Antifungal Efficacy in In Vitro Assays
Broader Bioactivity Potential of the Tetrahydrocyclopenta[b]furanol Class
The tetrahydrocyclopenta[b]furanol core structure, which defines this compound and its related compounds, is a key feature in a variety of molecules with significant therapeutic potential. chemrxiv.org This scaffold's prevalence in biologically active molecules points to its importance as a foundational structure for drug discovery. chemrxiv.org
Derivatives of the tetrahydrocyclopenta[b]furanol class have been identified as possessing anti-inflammatory properties. chemrxiv.org Research into structurally similar compounds, such as 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrroles, provides insight into the potential mechanisms. These related compounds have demonstrated the ability to suppress the production of key inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory action is associated with the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway by blocking IκB kinase (IKK) activities. nih.govipb.ac.id This mechanism suggests a pathway through which tetrahydrocyclopenta[b]furanol compounds could exert anti-inflammatory effects.
The tetrahydrocyclopenta[b]furanol skeleton is a structural component found in certain molecules developed as inhibitors of the HIV-1 protease. chemrxiv.org HIV-1 protease is an enzyme critical for the lifecycle of the human immunodeficiency virus, as it cleaves viral polyprotein precursors into mature, functional proteins required for viral replication. nih.gov By binding to the catalytic site of this enzyme, protease inhibitors block this essential step, thus preventing the virus from maturing and infecting new cells. nih.gov The inclusion of the tetrahydrocyclopenta[b]furanol moiety in these inhibitors underscores its potential utility in the development of new antiretroviral agents. chemrxiv.org The development of new drugs acting on different stages of the viral lifecycle is a crucial strategy in combating HIV, especially in light of potential drug resistance. aidsmap.commerck.comwho.int
The tetrahydrocyclopenta[b]furanol class of compounds has also been associated with serine hydrolase inhibitory activity. chemrxiv.org Serine hydrolases constitute a large and diverse class of enzymes, representing approximately 1% of all human proteins, and they play crucial roles in numerous physiological processes. scripps.eduresearchgate.netnih.gov These enzymes are established therapeutic targets for a range of diseases, including type 2 diabetes and Alzheimer's disease. nih.gov The ability of the tetrahydrocyclopenta[b]furanol structure to serve as a scaffold for serine hydrolase inhibitors highlights its potential for the development of probes for basic research and new therapeutic agents for various medical conditions. scripps.edunih.gov
Anticancer Research Potential
There is currently no scientific literature available that investigates the anticancer potential of this compound. No studies have been published reporting on its cytotoxicity against cancer cell lines or its effects on tumor growth in preclinical models.
Elucidation of Molecular Mechanisms of Action
Due to the absence of reported biological activity, the molecular mechanisms of action for this compound have not been investigated.
There are no studies that have identified any specific biological targets for this compound. Research has not yet explored its potential to interact with enzymes, cellular receptors, or signaling pathways.
No data exists on whether this compound can cause perturbations in cellular pathways or what the downstream effects of such interactions might be.
As no biological targets for this compound have been identified, no structure-target interaction studies, such as molecular docking or co-crystallography, have been performed.
Vii. Structure Activity Relationship Sar Studies of Heliconol B and Its Analogues
Systematic Investigation of Structural Modifications and Their Impact on Bioactivity
Systematic investigations into the structural modifications of the tetrahydrocyclopenta[b]furanol core are fundamental to elucidating the SAR. Research in this area often involves the synthesis of various analogues to probe the effects of different substituents on biological efficacy.
A study on the synthesis of polysubstituted tetrahydrocyclopenta[b]furanols highlights the importance of the substituents on the phenyl rings and their steric and electronic effects on the reaction yields, which can be extrapolated to their potential biological activity. chemrxiv.orgresearchgate.net For instance, the introduction of both electron-donating and electron-withdrawing groups on the cinnamyl starting materials used to form the furanocyclopentane core was well-tolerated, leading to a diverse range of products. chemrxiv.orgresearchgate.net The steric bulk of substituents, such as a naphthyl group, was observed to reduce reaction yields, suggesting that steric hindrance could also play a significant role in the interaction of these molecules with biological targets. chemrxiv.org
While direct modification of Heliconol B has not been extensively reported, the synthesis of analogues of the broader class of tetrahydrocyclopenta[b]furanols provides a basis for predicting how changes to the this compound structure might impact its bioactivity. Key areas for modification would include the substituents on the aromatic ring, the stereochemistry of the chiral centers, and the nature of the substituents on the cyclopentane (B165970) and furan (B31954) rings.
Table 1: Representative Analogues of the Tetrahydrocyclopenta[b]furanol Scaffold and General Observations on Reactivity
| Analogue Type | Modification | General Observation on Synthesis/Reactivity | Potential Impact on Bioactivity | Reference |
| Substituted Cinnamils | Electron-donating groups on phenyl ring | Generally high yields in domino annulation reactions. | May enhance binding through electronic interactions. | chemrxiv.orgresearchgate.net |
| Substituted Cinnamils | Electron-withdrawing groups on phenyl ring | Well-tolerated in synthesis, leading to good yields. | Could influence metabolic stability and target interaction. | chemrxiv.orgresearchgate.net |
| Bulky Aromatic Substituents | Naphthyl group instead of phenyl | Reduced reaction yields due to steric hindrance. | Steric bulk may negatively impact binding affinity. | chemrxiv.org |
| Heteroaryl Substituents | Furyl or thienyl groups | High yields in synthetic reactions. | May alter solubility and hydrogen bonding capacity. | chemrxiv.org |
This table is generated based on synthetic studies of the general scaffold and provides hypothetical implications for bioactivity in the absence of direct biological data for these specific analogues.
Identification of Key Pharmacophores and Activity Determinants
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect. For this compound and its congeners, the key pharmacophoric features are likely derived from the core tetrahydrocyclopenta[b]furanol skeleton and its specific substitutions.
Based on the structure of Heliconols A, B, and C, the following features can be considered as potential pharmacophoric elements:
The Fused Furanocyclopentane Core: This rigid bicyclic system provides a defined spatial arrangement for the substituent groups.
Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups are likely critical for hydrogen bonding interactions with target enzymes or receptors. The total synthesis of (+)-Heliconol A underscores the importance of precise stereochemical control. nvc.ac.in
The Substituted Aromatic Ring: The phenyl group and its substituents can engage in hydrophobic and electronic interactions with the biological target.
The Styryl Group: The double bond in the styryl substituent introduces a region of planarity and potential for pi-stacking interactions.
Conformational Analysis and Bioactive Conformations
Conformational analysis aims to determine the preferred three-dimensional shapes of a molecule, which is crucial for understanding its interaction with a biological target. The rigid fused ring system of this compound significantly restricts its conformational freedom, making it an attractive scaffold for drug design.
The bioactive conformation is the specific three-dimensional structure that a molecule adopts when it binds to its biological target. It is hypothesized that the inherent rigidity of the this compound scaffold pre-organizes the molecule in a conformation that is close to the bioactive one, thus minimizing the entropic penalty upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. plos.orgnih.gov These models are valuable tools in predictive biology and drug design, allowing for the estimation of the activity of novel compounds before their synthesis. plos.org
A typical QSAR study involves:
Data Set Compilation: A series of structurally related compounds with measured biological activity is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity. plos.org
Model Validation: The predictive power of the QSAR model is rigorously tested. nih.gov
As of the current date, there are no published QSAR studies specifically for this compound or its close analogues. The development of such models would be contingent on the synthesis and biological testing of a sufficiently large and diverse set of this compound derivatives. Future research in this area would be highly beneficial for the rational design of new antimicrobial agents based on the heliconol scaffold.
Viii. Preclinical Investigations and Advanced Research Trajectories for Heliconol B
Efficacy and Selectivity Profiling in Advanced In Vitro Models
The initial and most critical step in evaluating a new chemical entity is to determine its efficacy and selectivity in controlled laboratory settings. For potential antimicrobial agents like the heliconols, this typically involves in vitro screening against a panel of clinically relevant bacteria and fungi.
Detailed research findings from the primary isolation study revealed a significant difference in the bioactivity of the three heliconol analogues. acs.org In standard disk diffusion assays, where a compound's ability to inhibit microbial growth is measured by a zone of clearing, only Heliconol A demonstrated notable antimicrobial properties. Heliconol A was active against the fungus Candida albicans and the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. acs.org
In stark contrast, Heliconol B and its counterpart Heliconol C were found to be inactive against the same panel of microorganisms at the concentrations tested. acs.org This lack of primary efficacy in foundational in vitro models has been the determining factor in its limited progression through the preclinical research pipeline.
| Compound | Test Organism | Type | Activity (at 100 µ g/disk ) | Zone of Inhibition (mm) |
| Heliconol A | Candida albicans | Fungus | Active | 18 |
| Staphylococcus aureus | Gram-positive Bacteria | Active | 23 | |
| Bacillus subtilis | Gram-positive Bacteria | Active | 35 | |
| Escherichia coli | Gram-negative Bacteria | Inactive | 0 | |
| This compound | Candida albicans | Fungus | Inactive | 0 |
| Staphylococcus aureus | Gram-positive Bacteria | Inactive | 0 | |
| Bacillus subtilis | Gram-positive Bacteria | Inactive | 0 | |
| Escherichia coli | Gram-negative Bacteria | Inactive | 0 | |
| Heliconol C | Candida albicans | Fungus | Inactive | 0 |
| Staphylococcus aureus | Gram-positive Bacteria | Inactive | 0 | |
| Bacillus subtilis | Gram-positive Bacteria | Inactive | 0 | |
| Escherichia coli | Gram-negative Bacteria | Inactive | 0 |
Data sourced from Mudur et al., 2006. acs.org
Pharmacological Evaluation in Relevant Animal Models (e.g., Infection Models)
Following promising in vitro data, a compound may advance to pharmacological evaluation in animal models to assess its efficacy and behavior in a complex living system. nih.govnih.gov However, for this compound, there are no published studies detailing its evaluation in any animal models. This is a direct consequence of its inactivity in the initial in vitro antimicrobial screens. The standard paradigm in drug discovery dictates that compounds without demonstrable efficacy at the cellular level are not progressed to more complex and resource-intensive in vivo testing.
A crucial component of in vivo evaluation is the comparison of the investigational compound against established therapeutic agents. If this compound had progressed, its efficacy would have been measured against standard-of-care antibiotics or antifungals (e.g., vancomycin (B549263) for S. aureus or fluconazole (B54011) for C. albicans). These comparative studies are essential to determine if a new agent offers any advantage over existing treatments, such as superior potency or a better resistance profile. openveterinaryjournal.com
Efficacy Endpoints and Model Specificity
Investigation of Potential Resistance Mechanisms (for antimicrobial activity)
The investigation of how microorganisms might develop resistance is a vital part of preclinical research for any new antimicrobial agent. This typically involves laboratory methods such as serial passaging, where microbes are repeatedly exposed to sub-lethal concentrations of the drug to select for resistant mutants. Subsequent genetic and biochemical analyses can then identify the mechanisms of resistance, which often include modification of the drug's target, enzymatic inactivation of the compound, or increased efflux of the drug from the bacterial cell.
Given that this compound did not exhibit antimicrobial activity in primary assays, studies to investigate potential resistance mechanisms have not been undertaken. Such research is contingent upon a compound first demonstrating a clear and measurable inhibitory effect on a microorganism.
Future Directions in Applied Chemical Biology
Despite the lack of direct biological activity, the discovery of this compound and its related structures holds value for the field of applied chemical biology. The heliconols introduced a novel, complex chemical scaffold based on a reduced furanocyclopentane ring system. acs.orgchemrxiv.org The primary future direction for this compound family lies not in the direct development of this compound, but in using it as a tool to understand structure-activity relationships (SAR).
Future research trajectories could include:
Total Synthesis and Analogue Development: The chemical synthesis of Heliconol A, B, and C would confirm their structures and provide a platform for creating a library of new analogues. By systematically modifying different parts of the heliconol scaffold, researchers could identify the specific chemical features responsible for the antimicrobial activity seen in Heliconol A and absent in this compound.
Target Identification: Using the active analogue, Heliconol A, as a chemical probe, researchers could work to identify its specific cellular target. Understanding the mechanism of action is a critical step that could open up new therapeutic strategies.
Scaffold for New Compounds: The unique heliconol framework could serve as an inspiration or a starting point for the design of entirely new classes of therapeutic agents, potentially for indications beyond antimicrobial activity. chemrxiv.org
In essence, while this compound itself is not a promising drug candidate, its existence alongside its active counterpart, Heliconol A, provides a compelling chemical puzzle. Solving this puzzle through synthetic chemistry and chemical biology could ultimately lead to the development of novel and potent bioactive molecules.
Ix. Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
Research has led to the isolation and characterization of Heliconol B as part of a family of related natural products. Cultures of the freshwater aquatic fungus Helicodendron giganteum were found to produce three new compounds: Heliconols A, B, and C. acs.orgresearchgate.net These metabolites are distinguished by an unusual reduced furanocyclopentane chemical structure. acs.orgresearchgate.net
The structures of this family of compounds were primarily elucidated through the analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) data. acs.org While the absolute configuration of Heliconol A was definitively assigned via single-crystal X-ray crystallographic analysis of a derivative, the specific configurations of this compound and C were inferred from these related data. acs.org A key contribution of the initial research was the discovery of biological activity within this new class of compounds; Heliconol A demonstrated both antifungal and antibacterial properties in disk diffusion assays. acs.org The discovery of the heliconols from a freshwater fungus highlights the importance of exploring unique ecological niches for novel bioactive compounds. researchgate.netmycosphere.org
| Compound | Source Organism | Structural Class | Key Research Findings |
|---|---|---|---|
| Heliconol A | Helicodendron giganteum | Hemiketal with reduced furanocyclopentane unit | Structure and absolute configuration determined; Shows antifungal and antibacterial activity. acs.org |
| This compound | Helicodendron giganteum | Hemiketal with reduced furanocyclopentane unit | Isolated and structure assigned by NMR analysis. acs.org |
| Heliconol C | Helicodendron giganteum | Hemiketal with reduced furanocyclopentane unit | Isolated and structure assigned by NMR analysis. acs.org |
Identification of Unresolved Questions and Critical Research Gaps
Despite the foundational discovery, significant knowledge gaps persist, particularly concerning this compound.
Total Synthesis: While total syntheses for the related compound, (-)-Heliconol A, have been developed, a reported total synthesis specifically for this compound is not available in the current literature. researchgate.netresearchgate.netresearchgate.net The absence of a synthetic route prevents confirmation of its proposed structure and hinders the production of sufficient quantities for in-depth study.
Absolute Stereochemistry: The absolute configuration of Heliconol A was confirmed through X-ray crystallography. acs.org However, the precise stereochemistry of this compound has only been inferred from spectroscopic data relative to Heliconol A. This remains an unconfirmed but critical structural detail.
Specific Biological Activity: The initial report on the heliconols focused on the antimicrobial activity of Heliconol A. acs.org A detailed and independent biological evaluation of pure this compound has not been described. Its specific antimicrobial spectrum, potency, and potential for other biological activities are unknown.
Biosynthetic Pathway: The mechanisms by which Helicodendron giganteum produces the unique reduced furanocyclopentane core of the heliconols have not been investigated. Understanding this pathway could enable bioengineering approaches for production.
Prospective Research Avenues for this compound Discovery and Development
The existing research gaps point toward several promising avenues for future investigation.
Total Synthesis: A primary objective should be the development of a stereoselective total synthesis of this compound. This would unequivocally confirm its structure and absolute stereochemistry and, more importantly, provide access to the material needed for comprehensive biological testing.
Comprehensive Biological Screening: Pure, synthetically derived this compound should be subjected to broad biological screening. This should include quantitative assays to determine its potency against a wide range of bacterial and fungal pathogens, as well as screening for other activities such as antiviral, anti-inflammatory, or cytotoxic effects.
Structure-Activity Relationship (SAR) Studies: A successful synthetic route would enable the creation of a library of this compound analogs. By systematically modifying different parts of the molecule, SAR studies could identify the key structural features responsible for any observed biological activity, potentially leading to the design of more potent and selective compounds.
Biosynthetic Studies: Genomic and metabolomic studies of Helicodendron giganteum could elucidate the enzymatic machinery responsible for producing the heliconol scaffold. This knowledge could be harnessed for heterologous expression or fermentation optimization to produce this compound or its precursors in larger quantities.
Implications for Natural Products Chemistry and Medicinal Chemistry
The discovery and future exploration of this compound have significant implications for the fields of natural products and medicinal chemistry.
Novel Scaffolds for Drug Discovery: The heliconols introduce a novel, reduced furanocyclopentane hemiketal scaffold into the chemical landscape. acs.org Such unique structures are of high interest in medicinal chemistry as they provide new starting points for drug discovery programs that are distinct from existing pharmacophores, potentially overcoming challenges like drug resistance.
Highlighting Underexplored Organisms: The isolation of these compounds from a freshwater aquatic fungus underscores the value of exploring unique ecological niches for new chemical entities. researchgate.netmycosphere.org It reinforces the idea that organisms from less-studied environments are a rich source of novel bioactive natural products.
Inspiration for Diversity-Oriented Synthesis (DOS): The complex, three-dimensional structure of this compound serves as an inspiration for diversity-oriented synthesis. nih.gov The development of synthetic routes to this and related scaffolds can expand the toolkit of synthetic chemists, enabling the creation of libraries of complex, natural product-like molecules for probing biological systems. nih.gov The continued investigation into compounds like this compound is crucial for populating the pipeline of new chemical leads for future therapeutic development. nih.gov
Q & A
Q. What are the established protocols for synthesizing Heliconol B, and how can researchers ensure reproducibility in initial synthesis attempts?
To ensure reproducibility, synthesize this compound using peer-reviewed protocols that specify reaction conditions (e.g., temperature, catalysts, solvents) and purification steps. Document each step meticulously, including deviations, and validate purity via chromatography (HPLC, TLC) and spectroscopic methods (NMR, IR). Report yields and purity metrics, adhering to guidelines for experimental detail to enable replication . For novel synthesis routes, provide full characterization data for intermediates and final products, including spectral comparisons to literature .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure, and what are the key spectral markers to confirm its identity?
Use ¹H/¹³C NMR to identify proton/carbon environments, IR for functional groups (e.g., hydroxyl, carbonyl), and mass spectrometry (MS) for molecular weight confirmation. Key markers include:
- NMR: Distinct proton shifts for stereocenters or unique substituents (e.g., δ 3.8–4.2 ppm for hydroxyl groups).
- IR: Absorbance bands at ~3200–3600 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O).
Cross-reference spectral data with published studies and deposit raw spectra in open repositories to enhance transparency .
Q. How can researchers systematically identify and evaluate primary literature on this compound to address gaps in current knowledge?
Adopt structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine search queries. Use databases (SciFinder, PubMed) with Boolean operators (e.g., "this compound AND synthesis NOT patent") and filter results by study type (e.g., in vitro, in vivo). Critically appraise sources for methodological rigor, focusing on sample sizes, controls, and statistical validity .
Q. What are the best practices for conducting initial bioactivity screening of this compound in cellular assays?
Design dose-response experiments with at least three biological replicates and include positive/negative controls. Use cell lines relevant to the hypothesized mechanism (e.g., cancer lines for cytotoxicity studies). Predefine significance thresholds (e.g., p < 0.05) and report raw data with confidence intervals. Follow NIH guidelines for preclinical reporting to ensure transparency in experimental conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Perform a meta-analysis of existing data to identify variables causing discrepancies (e.g., assay conditions, cell-line specificity, compound purity). Replicate conflicting studies under standardized conditions, controlling for batch-to-batch variability in this compound synthesis. Use statistical tools (e.g., ANOVA, regression analysis) to quantify the impact of confounding factors .
Q. What strategies optimize the synthetic yield of this compound while maintaining stereochemical integrity?
Screen alternative catalysts (e.g., chiral catalysts) and solvents to improve enantioselectivity. Monitor reaction progress in real-time using inline spectroscopy (e.g., Raman) and optimize quenching/purification steps. Compare yields across multiple batches and statistically analyze variance to identify critical parameters (e.g., temperature gradients) .
Q. How should researchers design dose-response experiments to elucidate this compound’s mechanism of action while minimizing cytotoxicity interference?
Use time-course assays to differentiate primary therapeutic effects from secondary cytotoxicity. Employ -omics approaches (e.g., transcriptomics, proteomics) to identify pathways modulated by subtoxic doses. Validate findings with genetic knockdown/overexpression models and orthogonal assays (e.g., enzymatic inhibition) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular assays?
Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Report uncertainties (e.g., 95% CI) and use Bayesian statistics to handle small sample sizes. Avoid overreporting precision; round calculated values to match instrument resolution (e.g., 12.5 ± 0.3 μM) .
Q. How can researchers assess the long-term stability of this compound under varying storage conditions?
Conduct accelerated stability studies under stress conditions (e.g., high humidity, elevated temperature) and monitor degradation via LC-MS. Quantify degradation products and model shelf-life using Arrhenius equations . Deposit stability data in public repositories to facilitate method validation .
Q. What guidelines should be followed for sharing this compound research data to enhance reproducibility?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
